molecular formula C7H8O5 B8793329 1,4,8-Trioxaspiro[4.5]decane-7,9-dione

1,4,8-Trioxaspiro[4.5]decane-7,9-dione

Cat. No. B8793329
M. Wt: 172.13 g/mol
InChI Key: IGABWENCFOHPMB-UHFFFAOYSA-N
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Patent
US04845229

Procedure details

To a solution of 3,3-(ethylenedioxy)glutaric acid (12.26 g, 64.50 mmole) in 300 ml of tetrahydrofuran maintained at 0° C. under nitrogen was added dropwise a solution of dicyclohexylcarbodiimide (13.60 g, 65.91 mmole) in 100 ml of tetrahydrofuran. The resulting suspension was stirred at room temperature overnight under nitrogen and the solvent was evaporated under vacuum. The residue was suspended in benzene, shaken thoroughly and filtered through silica gel packed in a column (10 cm long, SiO2, 60-200 mesh, benzene). The filtrate was evaporated under vacuum to provide the anhydride (8.268 g, 75% yield) as a white crystalline solid melting at about 111° C. to about 112° C.
Quantity
12.26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:13][O:12][C:3]([CH2:8][C:9]([OH:11])=[O:10])([CH2:4][C:5](O)=[O:6])[O:2]1.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[CH2:1]1[CH2:13][O:12][C:3]2([CH2:8][C:9](=[O:11])[O:10][C:5](=[O:6])[CH2:4]2)[O:2]1

Inputs

Step One
Name
Quantity
12.26 g
Type
reactant
Smiles
C1OC(CC(=O)O)(CC(=O)O)OC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
STIRRING
Type
STIRRING
Details
shaken thoroughly
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1OC2(CC(=O)OC(C2)=O)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.268 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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